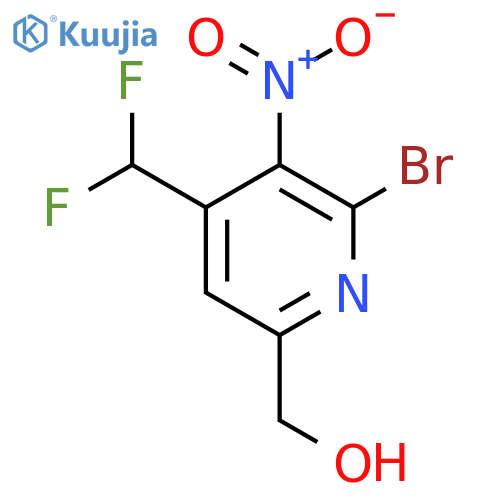Cas no 1805443-66-6 (2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol)

1805443-66-6 structure
商品名:2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol
CAS番号:1805443-66-6
MF:C7H5BrF2N2O3
メガワット:283.027007818222
CID:4862837
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol
-
- インチ: 1S/C7H5BrF2N2O3/c8-6-5(12(14)15)4(7(9)10)1-3(2-13)11-6/h1,7,13H,2H2
- InChIKey: HORQAZODWHPCCU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=CC(CO)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058072-1g |
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol |
1805443-66-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
3. Water
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
1805443-66-6 (2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
